molecular formula C7H10N2O2S B13633746 1-(Pyridin-3-yl)ethane-1-sulfonamide

1-(Pyridin-3-yl)ethane-1-sulfonamide

Cat. No.: B13633746
M. Wt: 186.23 g/mol
InChI Key: XFIVBNLGWQGIAN-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It features a pyridine ring attached to an ethane sulfonamide group, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)ethane-1-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method includes the reaction of 3-pyridyl ethylamine with sulfonyl chloride under basic conditions to form the desired sulfonamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

1-(Pyridin-3-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)ethane-1-sulfonamide
  • 1-(Pyridin-4-yl)ethane-1-sulfonamide
  • N-(Pyridin-3-yl)ethane-1-sulfonamide

Comparison: 1-(Pyridin-3-yl)ethane-1-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

1-pyridin-3-ylethanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-6(12(8,10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H2,8,10,11)

InChI Key

XFIVBNLGWQGIAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)S(=O)(=O)N

Origin of Product

United States

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